N-(2,4-dimethoxyphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide
CAS No.: 950452-28-5
Cat. No.: VC11908824
Molecular Formula: C17H17N3O5S
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950452-28-5 |
|---|---|
| Molecular Formula | C17H17N3O5S |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide |
| Standard InChI | InChI=1S/C17H17N3O5S/c1-24-11-7-8-12(14(9-11)25-2)19-17(21)10-16-18-13-5-3-4-6-15(13)26(22,23)20-16/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
| Standard InChI Key | KPUUIPNXCWFONU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2)OC |
Introduction
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is a synthetic organic compound with a molecular formula that suggests a complex structure incorporating both a 2,4-dimethoxyphenyl group and a benzothiadiazin moiety. This compound is of interest in scientific research due to its potential biological activities and unique chemical structure.
Synthesis and Chemical Reactivity
The synthesis of N-(2,4-dimethoxyphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide typically involves multi-step organic reactions. These reactions can exploit the reactivity of amides and sulfonamides, which are common in compounds with similar structures.
Biological Activity and Potential Applications
Preliminary studies indicate that this compound exhibits significant biological activity. Compounds with similar structures have shown potential in various therapeutic areas, including antimicrobial and anticancer applications. The benzothiadiazine moiety is particularly noteworthy for its presence in some sulfonamide antibiotics, which target bacterial folate synthesis.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2,4-dimethoxyphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide. These include:
Research Findings and Future Directions
Research on N-(2,4-dimethoxyphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide focuses on its interaction with biological targets and potential applications in medicinal chemistry. The unique combination of functional groups in this compound makes it a promising candidate for further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume